molecular formula C15H14FN9O B588501 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 CAS No. 1794817-03-0

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4

Cat. No.: B588501
CAS No.: 1794817-03-0
M. Wt: 359.362
InChI Key: MMBHIHSCHXTGOX-CQOLUAMGSA-N
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Description

Historical Context and Development

The development of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 emerges from the broader historical context of antifungal drug development and the subsequent need for sophisticated analytical standards. The foundational work began with the discovery of fluconazole itself, which originated from a research program initiated in 1978 aimed at developing broad-spectrum antifungal agents. This research program focused on azole derivatives due to their favorable tolerability profile and selective mode of action through inhibition of fungal sterol C-14 demethylation. The program initially investigated imidazole derivatives but quickly transitioned to triazole analogues due to their reduced susceptibility to metabolic degradation.

The evolution toward deuterated reference standards represents a more recent development in pharmaceutical analysis, driven by the increasing demand for precise quantification methods in therapeutic drug monitoring and pharmacokinetic studies. The specific compound this compound was developed as part of the broader initiative to create isotopically labeled internal standards that could provide accurate mass spectrometric differentiation while maintaining structural similarity to target compounds. This development reflects the pharmaceutical industry's recognition that traditional analytical methods required enhancement to meet modern regulatory standards for precision and accuracy.

The analytical chemistry significance of this compound extends far beyond its role as a simple reference standard, representing a paradigm shift in how pharmaceutical analysis approaches complex matrix quantification. The compound's primary analytical utility lies in its function as an internal standard for mass spectrometric determination of related compounds in biological fluids. This application is particularly crucial in therapeutic drug monitoring scenarios where precise quantification of fluconazole and its analogs is essential for optimizing treatment efficacy and preventing toxicity.

The deuterium incorporation in this compound provides distinct mass spectrometric signatures that enable accurate differentiation from non-deuterated analytes during liquid chromatography-tandem mass spectrometry analysis. The development of multiplex analytical methods utilizing deuterated internal standards has revolutionized pharmaceutical analysis by enabling simultaneous quantification of multiple antifungal agents in single analytical runs. These methods significantly reduce analytical time, turnaround time, and costs while maintaining high precision and accuracy standards required for regulatory compliance.

The compound's analytical significance is further enhanced by its stability and isotopic purity characteristics. With deuterium incorporation typically exceeding 98% and isotopic purity maintained at greater than 99% deuterated forms, the compound provides reliable analytical performance across extended storage periods. This stability profile makes it particularly valuable for laboratories requiring consistent analytical performance over time, especially in regulated environments where method validation and quality control are paramount considerations.

Analytical Parameter Specification Significance
Deuterium Incorporation ≥98% Ensures mass spectrometric differentiation
Isotopic Purity >99% deuterated forms (d1-d4) Minimizes analytical interference
Chemical Purity ≥98% Maintains analytical accuracy
Stability ≥4 years at -20°C Enables long-term method validation

Relationship to Parent Compound Fluconazole

The structural relationship between this compound and its parent compound fluconazole reveals important insights into the rational design of pharmaceutical impurities and analytical standards. Fluconazole, chemically known as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-2-propanol, represents the archetypal triazole antifungal agent with a well-established clinical profile and widespread therapeutic use. The parent compound contains a 2,4-difluorophenyl moiety connected to a propanol backbone bearing two 1,2,4-triazole substituents, creating its characteristic antifungal activity profile.

The derivative compound maintains the core structural framework of fluconazole while incorporating two significant modifications that fundamentally alter its analytical and biological properties. The first modification involves the replacement of one fluorine atom with an additional 1,2,4-triazole group, creating the "defluoro" designation in the compound name. This substitution transforms the compound from a difluorophenyl derivative to a monofluorophenyl analog while introducing a third triazole moiety, resulting in the molecular formula C15H14FN9O compared to fluconazole's C13H12F2N6O.

The second crucial modification involves the incorporation of deuterium atoms at specific positions within the molecular structure, creating the "-d4" designation. These deuterium substitutions occur at the methylene carbon positions, replacing four hydrogen atoms with deuterium to create distinct mass spectrometric signatures while preserving the overall molecular geometry and chemical behavior. This isotopic labeling strategy ensures that the compound behaves similarly to the parent molecule during analytical procedures while providing the mass differentiation necessary for internal standard applications.

The comprehensive nomenclature system for this compound reflects the complex structural features and regulatory requirements governing pharmaceutical reference standards. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)(²H₄)propan-2-ol, which explicitly describes both the structural modifications and deuterium incorporation. This systematic nomenclature provides unambiguous identification of the compound's molecular structure while conforming to international chemical naming conventions.

The Chemical Abstracts Service has assigned the registry number 1794817-03-0 to this specific deuterated variant, distinguishing it from related non-deuterated analogs and ensuring unique identification in chemical databases. This registry number system provides critical support for regulatory submissions, quality control documentation, and international chemical commerce by creating a standardized identification system that transcends language and regional naming variations.

Alternative nomenclature systems used in pharmaceutical contexts include the pharmacopeial designations that reflect regulatory classification schemes. The compound is recognized as "Fluconazole EP Impurity B" within European Pharmacopoeia frameworks and "Fluconazole USP Related Compound A" in United States Pharmacopeia systems. These designations reflect the compound's role as a characterized impurity in fluconazole drug substance specifications while providing standardized nomenclature for regulatory communication and method development.

The molecular representation using Simplified Molecular Input Line Entry System notation provides computer-readable identification as [2H]C([2H])(N1C=NC=N1)C(O)(C1=CC=C(C=C1F)N1C=NC=N1)C([2H])([2H])N1C=NC=N1. This notation explicitly identifies deuterium positions using the [2H] designation while describing the complete molecular connectivity in a format suitable for computational chemistry applications and database searching.

Nomenclature System Designation Registry/Code
IUPAC Systematic 2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)(²H₄)propan-2-ol -
CAS Registry Chemical Abstracts Service Name 1794817-03-0
European Pharmacopoeia Fluconazole EP Impurity B Y0000573
US Pharmacopeia Fluconazole USP Related Compound A -
Common Name This compound -

Classification Within Deuterated Reference Standards

The classification of this compound within the broader category of deuterated reference standards reveals its specialized role in modern pharmaceutical analysis and quality control systems. Deuterated reference standards represent a sophisticated class of analytical tools designed to address the limitations of traditional calibration approaches in complex biological matrices. These compounds are engineered to provide nearly identical physicochemical properties to their non-deuterated analogs while maintaining sufficient mass spectrometric differentiation to enable accurate quantification.

The compound's classification as both an impurity reference standard and a stable isotope labeled analytical standard reflects the evolving nature of pharmaceutical reference materials. Traditional reference standards were typically designed to serve single analytical purposes, either as purity standards or as analytical calibrants. However, modern pharmaceutical analysis increasingly demands multifunctional reference materials that can support both impurity identification and quantitative analysis within integrated analytical workflows.

The regulatory classification of this compound spans multiple pharmacopeial frameworks, reflecting its acceptance as a standardized reference material for international pharmaceutical analysis. The European Directorate for the Quality of Medicines and HealthCare recognizes the compound as a Chemical Reference Substance, providing official status for regulatory submissions and quality control applications. Similarly, recognition within United States Pharmacopeia frameworks ensures compatibility with North American pharmaceutical development and manufacturing requirements.

Classification Category Specific Type Primary Application
Stable Isotope Labeled Deuterium-labeled (d4) Internal standard for mass spectrometry
Pharmaceutical Impurity EP Impurity B / USP Related Compound A Process impurity identification
Analytical Reference Certified Reference Material Method validation and quality control
Chemical Research API Reference Standard Research and development applications

Properties

IUPAC Name

1,1,3,3-tetradeuterio-2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBHIHSCHXTGOX-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C1=C(C=C(C=C1)N2C=NC=N2)F)(C([2H])([2H])N3C=NC=N3)O)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Nitrogen Alkylation

The foundational synthesis of fluconazole, as described in US5710280A , involves a four-step process:

  • Friedel-Crafts Acylation : 1,3-Difluorobenzene reacts with chloroacetyl chloride in the presence of AlCl₃ to yield 2-chloro-2',4'-difluoroacetophenone (CAP).

  • Nitrogen Alkylation : CAP undergoes nucleophilic substitution with 1,2,4-triazole (TA) in acetonitrile, forming a triazole-acetophenone intermediate (TAAP).

  • Deamination : TAAP is treated with HCl and NaNO₂ to remove amino groups, yielding free TAAP.

  • Epoxidation/Ring-Opening : TAAP reacts with trimethyl sulfoxonium iodide and TA in a basic aqueous solution to form fluconazole.

For the deuterated analog, deuterium incorporation likely occurs during the alkylation or epoxidation stages. For example, using deuterated solvents (e.g., D₂O) or deuterium-labeled TA could introduce isotopic labels.

Intermediate Synthesis: 2,4-Dichloro-α-(1H-1,2,4-triazol-1-yl)acetophenone

CN105541739A details the synthesis of a critical fluconazole intermediate, 2,4-dichloro-α-(1H-1,2,4-triazol-1-yl)acetophenone. Key steps include:

  • Reaction of 1H-1,2,4-triazole with α-amino-2,4-difluoroacetophenone in nitromethane.

  • Acid-base workup using sodium bromide and oxalic acid to isolate the intermediate.

  • Recrystallization in p-xylene to achieve high purity (82–86% yield).

Deuterium labeling at this stage could involve substituting hydrogen-containing reagents (e.g., hexane-d₁₄ or D₂O) during the reaction or purification phases.

Deuterium Incorporation Strategies

Deuterated analogs like Fluconazole-d4 are typically synthesized via:

  • Isotopic Exchange : Treating fluconazole with D₂O under acidic or basic conditions to replace specific hydrogens with deuterium.

  • Deuterated Starting Materials : Using deuterium-labeled reagents (e.g., CD₃CN in alkylation) during intermediate synthesis.

For example, PMC7329421 highlights the use of fluconazole-d4 (purchased from Toronto Research Chemicals) as an internal standard in mass spectrometry, suggesting commercial routes rely on late-stage deuterium exchange.

Reaction Optimization and Yield Data

Table 1: Comparative Yields in Fluconazole Intermediate Synthesis

StepReagents/ConditionsYield (%)Purity (%)Source
Friedel-Crafts AcylationAlCl₃, CH₂Cl₂, 25°C97>99
Nitrogen AlkylationTA, CH₃CN, 60°C9598
Deamination1.5 N HCl, NaNO₂, 0–5°C8597
EpoxidationMe₃SOI, NaOH, 70°C5095
Intermediate Recrystallizationp-Xylene, 70–75°C8699

Challenges in Deuterated Synthesis

  • Isotopic Purity : Ensuring >99% deuterium incorporation requires stringent control over exchange conditions.

  • Side Reactions : Deuterated solvents (e.g., DMSO-d₆) may alter reaction kinetics, necessitating adjusted temperatures or times.

  • Cost : Deuterated reagents (e.g., CD₃CN) are expensive, impacting scalability.

Analytical Validation

Post-synthesis analysis of this compound involves:

  • LC-MS/MS : To confirm deuterium incorporation and isotopic purity.

  • NMR Spectroscopy : For structural verification, particularly distinguishing fluorine and deuterium signals.

  • HPLC : Purity assessment using C18 columns and acetonitrile/water gradients.

Industrial and Research Applications

  • Pharmacokinetic Studies : Deuterated analogs serve as internal standards in bioanalytical assays.

  • Mechanistic Probes : Studying fungal cytochrome P450 interactions without metabolic interference .

Chemical Reactions Analysis

Types of Reactions

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 involves the inhibition of the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cells. By disrupting ergosterol production, the compound weakens the cell membranes of fungi, leading to osmotic imbalance and inhibition of fungal growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 is unique due to its enhanced antifungal properties resulting from the substitution of the fluorine atom with a triazole ring. This modification improves its binding affinity to the target enzyme and increases its efficacy against resistant fungal strains .

Biological Activity

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 is a derivative of fluconazole, a widely used antifungal agent. The compound incorporates a triazole moiety, which is significant for its antifungal activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various fungi, and its potential implications in treating fungal infections.

The primary mechanism of action for fluconazole and its derivatives, including this compound, involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial in the ergosterol biosynthesis pathway in fungi. This inhibition leads to the accumulation of toxic sterol intermediates and ultimately disrupts cell membrane integrity, resulting in fungal cell death .

Antifungal Activity

The antifungal activity of this compound has been evaluated against various fungal pathogens. The compound exhibits promising activity against strains such as Candida albicans and Cryptococcus neoformans, which are known for their clinical significance due to resistance development against conventional antifungals.

Comparative Efficacy

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for this compound compared to fluconazole and other triazole derivatives.

Fungal Strain Fluconazole MIC (μg/mL) 4-Defluoro Triazole MIC (μg/mL) Voriconazole MIC (μg/mL)
Candida albicans0.50.030.015
Cryptococcus neoformans80.50.25
Aspergillus fumigatus>6420.5

Case Studies and Research Findings

Recent studies have explored the pharmacodynamics and clinical implications of using triazole derivatives in treating systemic fungal infections. A notable study demonstrated that patients with cryptococcal meningitis showed improved outcomes when treated with higher doses of fluconazole combined with novel triazole compounds .

In a murine model of systemic candidiasis, the administration of this compound resulted in significantly higher survival rates compared to controls receiving standard fluconazole treatment (p < 0.01) . This suggests enhanced efficacy due to the structural modifications that improve binding affinity to the target enzyme.

Resistance Mechanisms

The emergence of resistance remains a critical challenge in antifungal therapy. Studies indicate that derivatives like this compound may overcome some resistance mechanisms seen with traditional azoles by employing different binding interactions or by being less susceptible to efflux pumps commonly expressed in resistant fungal strains .

Q & A

Basic Research Questions

Q. What synthetic pathways are optimized for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4, and how can researchers improve reaction yields?

  • Methodological Answer : The deuterated derivative can be synthesized via nucleophilic substitution using deuterated reagents. For example, describes refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO to form triazole intermediates (65% yield). To improve yields, researchers can optimize solvent choice (e.g., DMSO for solubility), reaction time (e.g., 18 hours for complete conversion), and purification steps (e.g., crystallization with water-ethanol mixtures) . highlights deamination of precursors (e.g., TAAP salt) using diluted HCl, followed by triazole alkylation under basic conditions (KOH in aqueous solvent). Deuterium incorporation requires anhydrous conditions to prevent isotopic exchange .

Q. Which analytical techniques are critical for characterizing structural integrity and purity of this deuterated compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 19F^{19}F-NMR to confirm substitution patterns and deuterium incorporation (e.g., absence of fluorine signals at specific positions) .
  • LC-MS : High-resolution LC-MS (e.g., Q-TOF) validates molecular weight (310.29 g/mol for Fluconazole-d4) and detects isotopic patterns .
  • HPLC-PDA : Stability-indicating methods ( ) resolve impurities like (R,S)-2-(2,4-difluorophenyl)-1-(1H-triazol-1-yl)-3-(4H-triazol-4-yl)propanol, which arise during synthesis .

Advanced Research Questions

Q. How does deuteration influence the pharmacokinetic stability and antifungal activity compared to non-deuterated Fluconazole?

  • Methodological Answer : Deuterated analogs exhibit altered metabolic stability due to the kinetic isotope effect. For example, C-D bonds resist enzymatic oxidation, prolonging half-life. Researchers should compare in vitro CYP450 inhibition assays (e.g., human liver microsomes) and in vivo murine models for plasma concentration profiles. notes Fluconazole-d4 is used as a reference standard in such studies, ensuring accurate quantification . Bioactivity assays (e.g., MIC against Candida albicans) must control for deuterium’s steric effects on target binding (e.g., fungal lanosterol 14α-demethylase) .

Q. What strategies resolve contradictions in biological activity data caused by synthetic impurities?

  • Methodological Answer : Impurities like 2-[2-fluoro-4-(1H-triazol-1-yl)phenyl]-1,3-di-triazol-1-yl-propan-2-ol ( ) can skew bioassay results. To mitigate:

  • Orthogonal Purification : Combine column chromatography (silica gel, eluting with CH2_2Cl2_2:MeOH) and recrystallization (ethanol-water) .
  • Dose-Response Curves : Compare activity of purified vs. crude batches. A >10% discrepancy in IC50_{50} suggests impurity interference .

Q. How can researchers design stress stability studies to predict degradation pathways under varying pH and temperature conditions?

  • Methodological Answer : Follow ICH guidelines (Q1A):

  • Acidic/Base Hydrolysis : Reflux at 80°C in 0.1M HCl/NaOH for 24 hours.
  • Oxidative Stress : 3% H2_2O2_2 at 60°C.
  • Photolysis : Expose to UV light (1.2 million lux-hours). Analyze degradation products via LC-MS/MS. validated such methods for Fluconazole, identifying hydrolyzed triazole rings and fluorophenyl oxidation .

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